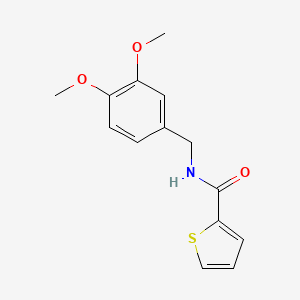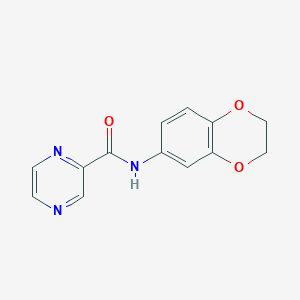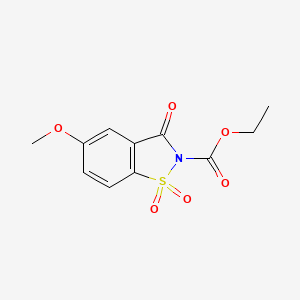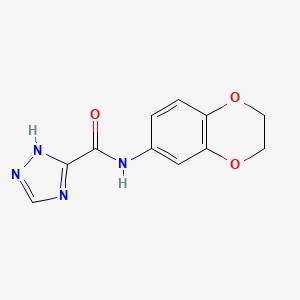![molecular formula C14H11BrN2O3 B5572990 methyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B5572990.png)
methyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C14H11BrN2O3 and its molecular weight is 335.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.99530 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- Methyl-2-formyl benzoate is recognized for its pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as an important precursor in the synthesis of new bioactive molecules, indicating the potential utility of methyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate in similar applications (Farooq & Ngaini, 2019).
Pharmacological Applications
- Anticarcinogenicity and Toxicity of Organotin(IV) Complexes : The anticarcinogenic and toxic properties of organotin(IV) complexes, which might involve derivatives similar in structure or function to this compound, have been extensively reviewed. Such complexes have shown promising antitumor activity and cytotoxicity, potentially attributable to the molecular structure that allows for stable ligand-Sn bonds (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Material Science and Polymer Research
- Polyhydroxyalkanoates (PHAs) : The review on PHAs, biodegradable microbial polymers, suggests a framework within which this compound could play a role in the synthesis or modification of biopolymers, given its potential as a chemical precursor in related synthetic pathways (Amara, 2010).
Antimicrobial and Antioxidant Properties
- p-Cymene as an Antimicrobial Agent : This review highlights the antimicrobial potential of p-Cymene, a compound related to the broader category of aromatics to which this compound belongs. The study suggests a pathway for exploring the antimicrobial properties of similar compounds (Marchese et al., 2017).
Corrosion Inhibition
- Quinoline Derivatives as Corrosion Inhibitors : The review on quinoline-based compounds, which share a similar heterocyclic aromatic framework with this compound, underlines their effectiveness as anticorrosive materials. This indicates potential applications of the compound for corrosion protection (Verma, Quraishi, & Ebenso, 2020).
Propiedades
IUPAC Name |
methyl 4-[(5-bromopyridine-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-20-14(19)9-2-4-12(5-3-9)17-13(18)10-6-11(15)8-16-7-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNGUSHHHVANCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5572910.png)


![(1S*,5R*)-3-[(2-isopropyl-4-pyrimidinyl)carbonyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572943.png)

![8-ethyl-3,3-dimethyl-6-[(tetrahydro-2-furanylmethyl)amino]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5572950.png)


![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5572965.png)
![N-ethyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5572978.png)
![1-[(3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5572984.png)

![4-(4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5573009.png)

